molecular formula C19H20Cl2N2O2 B5192635 2-(2,4-Dichlorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one

2-(2,4-Dichlorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B5192635
M. Wt: 379.3 g/mol
InChI Key: KANARIZNTXDION-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of phenoxypropanone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves the following steps:

    Preparation of 2,4-Dichlorophenol: This intermediate is synthesized by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 2-(2,4-Dichlorophenoxy)propan-1-one: The 2,4-dichlorophenol is reacted with 1-chloropropan-2-one in the presence of a base such as potassium carbonate to form the desired intermediate.

    Coupling with 4-Phenylpiperazine: The final step involves the reaction of 2-(2,4-dichlorophenoxy)propan-1-one with 4-phenylpiperazine in the presence of a suitable solvent such as ethanol and a catalyst like sodium ethoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A related compound with similar structural features but different functional groups.

    1-(4-Phenylpiperazin-1-yl)propan-2-one: Shares the phenylpiperazine moiety but lacks the dichlorophenoxy group.

Uniqueness

2-(2,4-Dichlorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to the combination of the dichlorophenoxy and phenylpiperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c1-14(25-18-8-7-15(20)13-17(18)21)19(24)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANARIZNTXDION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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